N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides and amines . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Isopropyl-2-(4-methoxyphenyl)quinolin-4-amine include other quinoline derivatives such as:
- 2-Phenylquinoline
- 4-Methoxyquinoline
- N-Isopropylquinoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
853333-42-3 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C19H20N2O/c1-13(2)20-19-12-18(14-8-10-15(22-3)11-9-14)21-17-7-5-4-6-16(17)19/h4-13H,1-3H3,(H,20,21) |
InChI Key |
WSOSSZGABLNSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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